An In-depth Technical Guide to D-Glucose-1-¹³C,6,6-d₂: Properties and Applications in Metabolic Research
An In-depth Technical Guide to D-Glucose-1-¹³C,6,6-d₂: Properties and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glucose-1-¹³C,6,6-d₂, a stable isotope-labeled monosaccharide critical for advanced metabolic research. This document details its chemical properties, outlines a key experimental protocol for its use in metabolic flux analysis, and visualizes its journey through central carbon metabolism.
Core Concepts: Introduction to D-Glucose-1-¹³C,6,6-d₂
D-Glucose-1-¹³C,6,6-d₂ is a specially designed isotopic tracer form of D-glucose. It contains a heavy carbon isotope, ¹³C, at the first carbon position (C-1) and two deuterium (d or ²H) atoms at the sixth carbon position (C-6). This dual-labeling strategy allows for the simultaneous tracing of different parts of the glucose molecule as it is metabolized, providing a powerful tool for dissecting complex biochemical pathways.
Stable isotope tracers, such as D-Glucose-1-¹³C,6,6-d₂, are non-radioactive and can be safely used in a variety of experimental systems, from cell cultures to in vivo studies.[1][2] The distinct masses of the isotopes allow for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Chemical Properties of D-Glucose-1-¹³C,6,6-d₂
The introduction of stable isotopes results in a predictable increase in the molecular weight of D-Glucose-1-¹³C,6,6-d₂ compared to its unlabeled counterpart. The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | D-Glucose-1-¹³C,6,6-d₂ | Inferred |
| Synonyms | D-Glucose-1-¹³C,6,6-dideuterio | Inferred |
| Molecular Formula | ¹³C¹²C₅H₁₀D₂O₆ | Inferred |
| Molecular Weight | ~183.17 g/mol | [4] |
| CAS Number | Not specified; mixture of labels | N/A |
| Appearance | White to off-white powder | |
| Melting Point | 150-152 °C (for D-Glucose-6,6-d₂) | |
| Isotopic Purity (¹³C) | Typically ≥99% | [5][6][7] |
| Isotopic Purity (D) | Typically ≥98% | |
| Solubility | Soluble in water | General knowledge |
Experimental Protocol: Metabolic Flux Analysis using D-Glucose-1-¹³C,6,6-d₂
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[8][9] The use of isotopically labeled substrates like D-Glucose-1-¹³C,6,6-d₂ is central to this methodology. Below is a detailed protocol for a typical in vitro MFA experiment.
Objective
To determine the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to glucose metabolism in cultured mammalian cells.
Materials
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Cultured mammalian cells (e.g., cancer cell line)
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Glucose-free cell culture medium
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Dialyzed fetal bovine serum (dFBS)
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D-Glucose-1-¹³C,6,6-d₂
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Phosphate-buffered saline (PBS), ice-cold
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Methanol, ice-cold
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Liquid nitrogen
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Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Methodology
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Cell Culture Preparation:
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Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
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Allow cells to adhere and grow overnight in standard glucose-containing medium.
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-
Isotope Labeling:
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The following day, aspirate the standard medium and wash the cells twice with warm, glucose-free medium.
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Add fresh, pre-warmed glucose-free medium supplemented with a known concentration of D-Glucose-1-¹³C,6,6-d₂ (e.g., 10 mM) and dFBS.
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Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into intracellular metabolites. The duration should be sufficient to approach isotopic steady-state, which can vary depending on the cell type and pathways of interest.[10]
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-
Metabolite Extraction:
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After the labeling period, rapidly aspirate the medium.
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Quench metabolism by washing the cells with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to each well and place the plate on dry ice to flash-freeze the cells.
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Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
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-
Sample Processing:
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the samples at high speed to pellet cellular debris.
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Collect the supernatant containing the extracted metabolites.
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Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (for GC-MS analysis):
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To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method involves methoximation followed by silylation.
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-
Mass Spectrometry Analysis:
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Analyze the derivatized samples using GC-MS or resuspend the dried extracts for LC-MS analysis.
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The mass spectrometer will detect the mass isotopomer distributions (MIDs) of key metabolites, such as lactate and pyruvate.
-
-
Data Analysis:
Visualization of Metabolic Tracing
The following diagrams, generated using Graphviz, illustrate the flow of D-Glucose-1-¹³C,6,6-d₂ through central metabolic pathways and a general experimental workflow for metabolic flux analysis.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. D-Glucose-1-13C | C6H12O6 | CID 12285878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-1 [isotope.com]
- 7. Cambridge Isotope Laboratories D-GLUCOSE (6-13C, 99%), 1 G, 106032-62-6, | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
